molecular formula C8H10O B1680304 Phenetole CAS No. 103-73-1

Phenetole

Cat. No. B1680304
M. Wt: 122.16 g/mol
InChI Key: DLRJIFUOBPOJNS-UHFFFAOYSA-N
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Patent
US07288668B2

Procedure details

At the above operating conditions of the reactors and column, the overhead liquid product in flow lines 133 is about 98 mol % ethanol and 2 mol % diethyl carbonate (DEC) while the bottoms product in flow line 119 contains about 35 mol % diphenyl carbonate (DPC), 63 mol % phenol and 2 mol % ethyl phenyl carbonate (EPC). Small amounts of diethyl ether, CO2, phenetole and diphenyl ether (DPE) are also produced. A portion of the bottoms is circulated through the reboiler (80) via flow lines 118 and 120.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](=O)([O:5]CC)[O:2]CC.[C:9](=O)([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:25]1(O)C=CC=CC=1.C(=O)(O[C:37]1[CH:42]=[CH:41]C=[CH:39][CH:38]=1)OCC>C(OCC)C.C(O)C>[C:1](=[O:5])=[O:2].[C:11]1([O:10][CH2:9][CH3:25])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:18]1([O:17][C:9]2[CH:41]=[CH:42][CH:37]=[CH:38][CH:39]=2)[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(OC1=CC=CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)OCC
Name
Type
product
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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